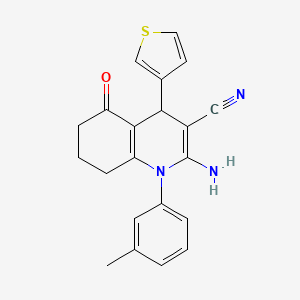![molecular formula C19H19ClN2OS B11542585 N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11542585.png)
N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chlorophenyl group, a dimethylindole core, and a methylsulfanyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through electrophilic aromatic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-クロロフェニル)-2-[1,5-ジメチル-3-(メチルスルファニル)-1H-インドール-2-イル]アセトアミドは、科学研究において多様な用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして機能し、反応機構の研究に使用できます。
生物学: この化合物の構造的特徴により、生物学的相互作用や潜在的な治療効果を研究するための候補となっています。
医学: 特定の生物学的経路を標的にする、特に医薬品としての可能性を探求しています。
工業: 新しい材料の開発や、他の工業的に関連する化合物の合成の中間体として使用できます。
作用機序
N-(4-クロロフェニル)-2-[1,5-ジメチル-3-(メチルスルファニル)-1H-インドール-2-イル]アセトアミドの作用機序には、特定の分子標的との相互作用が関与しています。インドールコアは、さまざまな受容体または酵素と相互作用し、それらの活性を調節する可能性があります。クロロフェニル基とメチルスルファニル基は、これらの標的への結合親和性または選択性を高める可能性があります。正確な経路と分子間相互作用を明らかにするには、詳細な研究が必要です。
類似化合物:
N-(4-クロロフェニル)-2-[1,5-ジメチル-1H-インドール-2-イル]アセトアミド: メチルスルファニル基がありません。これは、その反応性と結合特性に影響を与える可能性があります。
N-(4-ブロモフェニル)-2-[1,5-ジメチル-3-(メチルスルファニル)-1H-インドール-2-イル]アセトアミド: ブロモフェニル基は、その電子特性と反応性を変化させる可能性があります。
N-(4-クロロフェニル)-2-[1,5-ジメチル-3-(メチルスルファニル)-1H-インドール-3-イル]アセトアミド: インドール環上の置換基の位置を変えることで、その化学的挙動に影響を与える可能性があります。
独自性: N-(4-クロロフェニル)-2-[1,5-ジメチル-3-(メチルスルファニル)-1H-インドール-2-イル]アセトアミドは、特定の置換基の組み合わせにより、独特の化学的および生物学的特性を付与するため、独特です。
類似化合物との比較
N-(4-chlorophenyl)-2-[1,5-dimethyl-1H-indol-2-yl]acetamide: Lacks the methylsulfanyl group, which may affect its reactivity and binding properties.
N-(4-bromophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide: The bromophenyl group may alter its electronic properties and reactivity.
N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-3-yl]acetamide: Variation in the position of the substituents on the indole ring can influence its chemical behavior.
Uniqueness: N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide is unique due to the specific combination of substituents, which imparts distinct chemical and biological properties
特性
分子式 |
C19H19ClN2OS |
|---|---|
分子量 |
358.9 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-(1,5-dimethyl-3-methylsulfanylindol-2-yl)acetamide |
InChI |
InChI=1S/C19H19ClN2OS/c1-12-4-9-16-15(10-12)19(24-3)17(22(16)2)11-18(23)21-14-7-5-13(20)6-8-14/h4-10H,11H2,1-3H3,(H,21,23) |
InChIキー |
CCDQGPWZIWVPJT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C(=C2SC)CC(=O)NC3=CC=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11542506.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11542511.png)
![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]adamantane-1-carboxamide](/img/structure/B11542514.png)
![N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11542519.png)

![Ethyl 6-methyl-2-oxo-4-{2-[2-oxo-2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11542523.png)
![(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methoxybenzyl)butanamide](/img/structure/B11542524.png)
![2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11542531.png)
![2-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11542539.png)
![2-(4-Methoxy-3-nitrophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11542546.png)
![N,N'-bis[2-(4-fluorophenoxy)ethyl]naphthalene-1,5-disulfonamide](/img/structure/B11542552.png)
![N-(5-bromopyridin-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11542569.png)
![(1E)-1-[1-(biphenyl-4-yl)-2-phenylethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11542573.png)

